N-[(5-Chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride
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Overview
Description
N-[(5-Chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride is a chemical compound with the molecular formula C10H15ClN2·2HCl. It is a derivative of pyridine, characterized by the presence of a chloropyridinyl group attached to a methylpropanamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine-2-carbaldehyde and 2-methylpropan-1-amine.
Reaction Conditions: The aldehyde group of 5-chloropyridine-2-carbaldehyde is subjected to reductive amination with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Formation of the Amine: The reaction proceeds under mild conditions, typically at room temperature, to form the desired amine.
Dihydrochloride Formation: The free base amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The chloropyridinyl group can be reduced to form the corresponding pyridyl derivative.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of pyridyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[(5-Chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(5-Chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Bromopyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride
- N-[(5-Fluoropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride
- N-[(5-Methylpyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride
Uniqueness
N-[(5-Chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This makes it distinct from its bromine, fluorine, and methyl analogs, potentially offering different pharmacological or chemical properties.
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2.2ClH/c1-8(2)5-12-7-10-4-3-9(11)6-13-10;;/h3-4,6,8,12H,5,7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXRNWAKNJUIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=NC=C(C=C1)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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